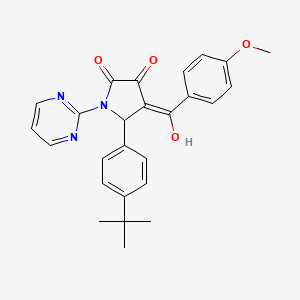![molecular formula C19H17FN2O3 B5464782 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5464782.png)
1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole, also known as FEBI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. FEBI belongs to the class of imidazole derivatives and has been studied for its possible applications in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole involves the inhibition of specific enzymes and proteins that are involved in the growth and survival of cancer cells and brain cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression in cells. HDACs are overexpressed in cancer cells and are responsible for the uncontrolled growth and survival of cancer cells. This compound can also inhibit the activity of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters in the brain. Inhibition of MAO can increase the levels of neurotransmitters in the brain and improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. It can induce apoptosis in cancer cells and prevent the growth and survival of cancer cells. This compound can also protect brain cells from oxidative stress and prevent the death of brain cells. It has been found to increase the levels of neurotransmitters in the brain and improve the symptoms of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole in lab experiments is its potential therapeutic properties. This compound has been found to have anti-cancer and neuroprotective properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its moderate yield and the need for further purification to obtain the final product. The synthesis process of this compound is also complex and requires controlled conditions and a catalyst.
未来方向
There are several future directions for the research on 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole. One of the future directions is the development of new drugs based on this compound for the treatment of cancer and neurological disorders. Another future direction is the study of the mechanism of action of this compound and its interaction with specific enzymes and proteins in the body. Further research is also needed to optimize the synthesis process of this compound and improve its yield.
合成方法
The synthesis of 1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole involves the reaction of 2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole with 3-fluoro-phenyl-ethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the synthesis process is moderate, and further purification is required to obtain the final product.
科学研究应用
1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole has been extensively studied for its potential applications in the field of medicine. Several scientific studies have demonstrated the anti-cancer properties of this compound. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of brain cells.
属性
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-23-16-11-18-17(24-12-25-18)10-15(16)19-21-6-8-22(19)7-5-13-3-2-4-14(20)9-13/h2-4,6,8-11H,5,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSXKWIMJFFYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C3=NC=CN3CCC4=CC(=CC=C4)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-(5,6-dimethylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5464700.png)
![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5464701.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5464707.png)

![8-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464712.png)

![(4aS*,8aR*)-6-[(5-chloro-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464730.png)
![4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5464739.png)
![(4aS*,8aR*)-6-cyclopentyl-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464746.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]valine](/img/structure/B5464753.png)

![3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464792.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5464800.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenylpyrrolidin-2-one](/img/structure/B5464805.png)